molecular formula C8H16OS B1203451 2-Methyl-4-propyl-1,3-oxathiane CAS No. 67715-80-4

2-Methyl-4-propyl-1,3-oxathiane

Cat. No. B1203451
CAS RN: 67715-80-4
M. Wt: 160.28 g/mol
InChI Key: GKGOLPMYJJXRGD-UHFFFAOYSA-N
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Description

2-Methyl-4-propyl-1,3-oxathiane is a sulfur-containing compound that plays a crucial role in the aroma and flavor of yellow passion fruit . It exists as a mixture of cis and trans isomers. The compound is also known by its synonyms: 2-tropical oxathiane and Tropathiane . Its chemical formula is C₈H₁₆OS , and it has a molecular weight of 160.28 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-propyl-1,3-oxathiane consists of an eight-membered ring containing sulfur (S) and oxygen (O) atoms. The compound exhibits both cis and trans geometric isomers. The SMILES notation for this compound is CCCC1CCOC(C)S1 .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 218-220°C .
  • Density : 0.975 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.4800 (lit.) .
  • Color and Odor : The compound imparts a green and tropical aroma .

Scientific Research Applications

Food Industry: Flavor Enhancement

2-Methyl-4-propyl-1,3-oxathiane: is a key sulfur-containing compound that imparts a tropical aroma and flavor, particularly reminiscent of yellow passion fruit . It’s used in food-grade flavor ingredients to enhance exotic fruit formulations, including citrus fruits, passion fruit, and tropical fruits . Its organoleptic properties describe it as green and tropical, making it a valuable addition to the flavor profiles of various food products.

Agriculture: Crop Quality Improvement

In agriculture, this compound finds its application in improving the quality of crops by enhancing their flavor profile. It’s especially beneficial in tropical fruit cultivation, where the compound can be used to mimic or enhance the natural flavors of fruits like mangoes and pineapples .

Medicine: Metabolite Research

As a metabolite, 2-Methyl-4-propyl-1,3-oxathiane plays a role in the study of biological processes and could be significant in the development of medical diagnostics or treatments that involve sulfur metabolism .

Environmental Science: Aroma Compound Analysis

Environmental scientists study 2-Methyl-4-propyl-1,3-oxathiane for its role as a naturally occurring aroma compound in fruits. Understanding its environmental impact and behavior can help in assessing the ecological footprint of agricultural practices .

Materials Science: Fragrance Application

This compound is also used in materials science for the development of fragranced products. Its application extends to fine fragrances, shower gels, shampoos, detergents, soaps, candles, and fabric softeners, where it’s used in trace amounts to impart a fresh, tropical scent .

Chemical Engineering: Synthesis and Safety

In chemical engineering, 2-Methyl-4-propyl-1,3-oxathiane is studied for its synthesis and safety profile. Engineers analyze its properties, such as boiling point, density, and refractive index, to safely incorporate it into various chemical processes and products .

Consumer Products: Scent Enhancement

The compound is integral in the creation of consumer products that require a tropical scent. It’s used in minimal concentrations to enhance the sensory experience of products without causing allergenic reactions .

Analytical Chemistry: Compound Identification

Analytical chemists utilize 2-Methyl-4-propyl-1,3-oxathiane to develop methodologies for identifying and quantifying sulfur-containing compounds in complex mixtures, which is crucial for quality control in various industries .

properties

IUPAC Name

2-methyl-4-propyl-1,3-oxathiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGOLPMYJJXRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCOC(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047706
Record name 2-Methyl-4-propyl-1,3-oxathiane
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Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble in water; miscible in alcohol and oil
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.970-0.982
Record name 2-Methyl-4-propyl-1,3-oxathiane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/107/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyl-4-propyl-1,3-oxathiane

CAS RN

67715-80-4, 59323-76-1
Record name 2-Methyl-4-propyl-1,3-oxathiane
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Record name 2-Methyl-4-propyl-1,3-oxathiane
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Record name 1,3-Oxathiane, 2-methyl-4-propyl-, (2R,4S)-rel-
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Record name 2-Methyl-4-propyl-1,3-oxathiane
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Record name cis-2-methyl-4-propyl-1,3-oxathiane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Oxathiane, 2-methyl-4-propyl
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Record name 2-Methyl-4-propyl-1,3-oxathiane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Methyl-4-propyl-1,3-oxathiane in nature?

A1: 2-Methyl-4-propyl-1,3-oxathiane is a key aroma compound found in passion fruits. Specifically, the (+)-cis isomer is the main contributor to the characteristic passion fruit aroma. [, ] This compound is present in trace amounts, ranging from less than 0.5 to 18 ppb in passion fruit extracts. []

Q2: How is 2-Methyl-4-propyl-1,3-oxathiane formed in nature?

A2: While the exact biosynthetic pathway is not fully elucidated, research suggests a strong correlation between the concentrations of 2-Methyl-4-propyl-1,3-oxathiane, 3-sulfanylhexan-1-ol (3-SH), and acetaldehyde in wine. [, ] This suggests a potential formation mechanism involving the reaction of 3-SH and acetaldehyde.

Q3: Are there different forms of 2-Methyl-4-propyl-1,3-oxathiane?

A3: Yes, 2-Methyl-4-propyl-1,3-oxathiane exists as both cis and trans isomers. Furthermore, each geometric isomer can exist as two enantiomers. Interestingly, only the cis isomer of 2-methyl-4-propyl-1,3-oxathiane has been detected in wine so far. [] In yellow passion fruits, the 4S-configured oxathianes dominate. []

Q4: Do the different forms of 2-Methyl-4-propyl-1,3-oxathiane have different properties?

A4: Yes, the enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane exhibit different organoleptic properties. [] Studies have shown that the (+) and (-) enantiomers possess distinct aromas.

Q5: Has the structure of 2-Methyl-4-propyl-1,3-oxathiane been confirmed experimentally?

A5: Yes, researchers have successfully synthesized both enantiomers of cis-2-Methyl-4-propyl-1,3-oxathiane. [] Furthermore, an X-ray structure analysis was performed on the sulfoxide derivative (3) obtained by oxidizing cis-2-Methyl-4-propyl-1,3-oxathiane with NaIO4. []

Q6: How stable is 2-Methyl-4-propyl-1,3-oxathiane in wine?

A6: Studies have shown that 2-Methyl-4-propyl-1,3-oxathiane can degrade in Sauvignon blanc wine over time. [] Factors such as the addition of acetaldehyde (100 mg/L), a pH of 3.0, and storage at 4°C appear to improve its stability.

Q7: Are there any known biological targets for 2-Methyl-4-propyl-1,3-oxathiane?

A7: Research has identified that 2-Methyl-4-propyl-1,3-oxathiane can activate the olfactory receptor Olfr90, which is expressed in both the murine renal cortex and olfactory epithelium. [, ]

Q8: What is the potential significance of Olfr90 activation by 2-Methyl-4-propyl-1,3-oxathiane?

A8: Interestingly, many known ligands of Olfr90 are of fungal origin. [, ] This suggests that Olfr90, and by extension 2-Methyl-4-propyl-1,3-oxathiane, might be involved in sensing fungal metabolites.

Q9: Are there any analytical methods to detect and quantify 2-Methyl-4-propyl-1,3-oxathiane?

A9: Yes, researchers have developed a stable isotope dilution assay (SIDA) using headspace-solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) to quantify cis-2-Methyl-4-propyl-1,3-oxathiane in wine. [] Multidimensional gas chromatography (MDGC) with sulfur-selective detection is another method used to analyze the enantiomeric distribution of this compound. []

Q10: What is the odor threshold of 2-Methyl-4-propyl-1,3-oxathiane in wine?

A10: The odor detection threshold of 2-Methyl-4-propyl-1,3-oxathiane in neutral white wine was determined to be 7.1 μg/L using a standard composed of 85% cis and 15% trans isomers. []

Q11: Are there any synthetic routes to produce 2-Methyl-4-propyl-1,3-oxathiane?

A11: Yes, researchers have developed an efficient enantioselective synthesis for both (+)- and (-)-cis-2-Methyl-4-propyl-1,3-oxathiane starting from (E)-2-hexen-1-ol. [] Another approach utilizes a proline-derived organocatalyst to synthesize the (+)-cis isomer via the asymmetric conjugated addition of benzyl thiol to trans-2-hexenal, followed by debenzylation. []

Q12: What are the potential applications of 2-Methyl-4-propyl-1,3-oxathiane?

A12: Due to its potent and pleasant aroma, 2-Methyl-4-propyl-1,3-oxathiane is a valuable ingredient in the fragrance and flavor industries. [] It is commonly used to impart a passion fruit aroma to various food and cosmetic products.

Q13: How can the authenticity of natural 2-Methyl-4-propyl-1,3-oxathiane be verified?

A13: The high enantiomeric purity of naturally occurring 2-Methyl-4-propyl-1,3-oxathiane allows for the differentiation between natural and synthetic (racemic) forms. This distinction is crucial for ensuring the authenticity and quality of products claiming to contain natural passion fruit flavor. []

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